molecular formula C16H7FN2O3 B11055044 2-Fluorobenzo[b]phenazine-6,11-dione 12-oxide

2-Fluorobenzo[b]phenazine-6,11-dione 12-oxide

Cat. No.: B11055044
M. Wt: 294.24 g/mol
InChI Key: MSWBTKXQFFCLII-UHFFFAOYSA-N
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Description

2-Fluorobenzo[b]phenazine-6,11-dione 12-oxide is a synthetic organic compound belonging to the phenazine family. Phenazines are known for their diverse biological properties, including antimicrobial, antitumor, and antioxidant activities . The unique structure of this compound makes it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluorobenzo[b]phenazine-6,11-dione 12-oxide typically involves the cyclization of 2-chloro-3-(4-fluorophenyl)amino-naphthalene-1,4-dione with sodium azide in N,N-dimethylformamide (DMF) at elevated temperatures (90-95°C) . The reaction mixture is then purified using column chromatography to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced purification techniques, such as recrystallization and high-performance liquid chromatography (HPLC), are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluorobenzo[b]phenazine-6,11-dione 12-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluorobenzo[b]phenazine-6,11-dione 12-oxide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluorobenzo[b]phenazine-6,11-dione 12-oxide involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also generates reactive oxygen species (ROS) that cause oxidative damage to cellular structures . The molecular targets include DNA, topoisomerases, and various enzymes involved in oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluorobenzo[b]phenazine-6,11-dione 12-oxide is unique due to the presence of the fluorine atom and the oxide group. These functional groups enhance its reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H7FN2O3

Molecular Weight

294.24 g/mol

IUPAC Name

3-fluoro-5-oxidobenzo[b]phenazin-5-ium-6,11-dione

InChI

InChI=1S/C16H7FN2O3/c17-8-5-6-11-12(7-8)19(22)14-13(18-11)15(20)9-3-1-2-4-10(9)16(14)21/h1-7H

InChI Key

MSWBTKXQFFCLII-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=NC4=C(C=C(C=C4)F)[N+](=C3C2=O)[O-]

Origin of Product

United States

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